Erythromycin sulfamate

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.H3NO3S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H3,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZWSYYPCLGPM-YZPBMOCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.NS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.NS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24380-21-0 | |

| Record name | Erythromycin, sulfamate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024380210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Regulation of Erythromycin Production

Elucidation of the Erythromycin (B1671065) Biosynthesis Cascade

The biosynthesis of erythromycin is a multi-step enzymatic process primarily studied in the bacterium Saccharopolyspora erythraea. mdpi.comresearchgate.net The journey begins with the construction of a 14-membered macrolide ring, which serves as the scaffold for subsequent modifications. ontosight.ai

Polyketide Synthase Involvement in Macrolactone Ring Formation

The backbone of erythromycin, a macrocyclic ring, is assembled by a remarkable enzymatic complex known as a modular polyketide synthase (PKS). nih.govresearchgate.net This enzymatic assembly line, called 6-deoxyerythronolide B synthase (DEBS), is encoded by a cluster of three large genes, eryAI, eryAII, and eryAIII. researchgate.netacs.org

DEBS is organized into a loading module and six extension modules. researchgate.netresearchgate.net Each module is a collection of enzymatic domains that catalyze a specific set of reactions. nih.gov The process starts with the loading of a propionyl-CoA starter unit onto the loading module. researchgate.netnih.gov Each of the six extension modules then adds a two-carbon unit derived from methylmalonyl-CoA in a sequential and highly controlled manner. researchgate.netplos.org The specific sequence and combination of domains within each module dictate the structure of the growing polyketide chain. nih.gov Finally, a thioesterase (TE) domain at the end of the PKS catalyzes the release and cyclization of the completed polyketide chain to form the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB). nih.govresearchgate.net

Functional Characterization of Key Biosynthetic Enzymes

Several key enzymes are crucial for the conversion of 6-dEB to the final erythromycin products. Their specific functions have been the subject of extensive research.

| Enzyme | Gene | Function | Reference |

| P450eryF | eryF | A cytochrome P450 enzyme that catalyzes the hydroxylation of 6-deoxyerythronolide B (6-dEB) at the C6 position to form erythronolide B. This is a critical initial step in the post-PKS modification cascade. | mdpi.comnih.gov |

| EryBV | eryB5 | A glycosyltransferase responsible for attaching the deoxysugar mycarose (B1676882) to the C3 hydroxyl group of the erythronolide ring. | mdpi.com |

| EryCIII | eryC3 | A glycosyltransferase that attaches the deoxysugar desosamine (B1220255) to the C5 hydroxyl group of the erythronolide ring. | mdpi.com |

| EryK | eryK | A cytochrome P450 monooxygenase that catalyzes the hydroxylation of the macrolide ring at the C12 position. It preferentially acts on erythromycin D. | mdpi.complos.orgresearchgate.net |

| EryG | eryG | An S-adenosylmethionine-dependent O-methyltransferase that catalyzes the methylation of the mycarose sugar attached to the macrolide ring. | mdpi.comnih.gov |

These enzymatic modifications are essential for the biological activity of erythromycin. The hydroxylation by P450eryF is a prerequisite for the subsequent glycosylation steps. mdpi.com The attachment of the two sugar moieties, mycarose and desosamine, by eryBV and eryCIII respectively, is critical for the antibiotic's ability to bind to the bacterial ribosome. mdpi.com The final tailoring steps, catalyzed by eryK and eryG, convert intermediate forms of erythromycin into the most potent form, erythromycin A. mdpi.comnih.gov

Genetic Basis and Regulation of Biosynthetic Gene Clusters

The genes responsible for erythromycin biosynthesis, known as the ery genes, are clustered together on the chromosome of Saccharopolyspora erythraea. researchgate.netnih.gov This gene cluster spans approximately 65-kb and contains about 20 genes that encode the PKS enzymes, the tailoring enzymes, and proteins for the synthesis of the sugar precursors. researchgate.netnih.govfrontiersin.org

The ery genes are organized into four major polycistronic transcriptional units, meaning that several genes are transcribed together as a single mRNA molecule. nih.gov The largest of these transcripts is about 35 kb long and includes the genes from eryAI to eryG. nih.gov The regulation of the ery gene cluster is complex and not fully understood. Unlike many other antibiotic biosynthetic gene clusters, the ery cluster does not appear to contain its own specific regulatory gene. pnas.orgpnas.orgnih.gov Instead, its expression is thought to be controlled by global regulators that respond to environmental and physiological signals, such as nutrient limitation. pnas.orgacs.org One such identified regulator is BldD, a key developmental protein in actinomycetes, which has been shown to directly bind to the promoter regions of the ery genes and positively regulate their transcription. pnas.orgpnas.org Another putative regulatory protein, SACE_5599, has also been identified and linked to the regulation of erythromycin production. researchgate.net

Metabolic Engineering Strategies for Enhanced Precursor Supply

Impact of Nutrient and Cofactor Supplementation on Biosynthesis

One effective strategy to boost erythromycin production is the optimization of the fermentation medium, particularly through the supplementation of specific nutrients and cofactors.

Further research has demonstrated that ammonium (B1175870) sulfate (B86663) supplementation can lead to increased metabolic fluxes throughout the central carbon metabolism, ultimately channeling more precursors towards erythromycin synthesis. nih.govbohrium.com This approach highlights the importance of nutrient feeding strategies in optimizing antibiotic production in industrial fermentation processes.

Modulation of Central Carbon Metabolism Pathways (e.g., Tricarboxylic Acid Cycle, Pentose (B10789219) Phosphate (B84403) Pathway, Methylmalonyl-CoA Node)

The biosynthesis of erythromycin by Saccharopolyspora erythraea is intricately linked to the central carbon metabolism of the organism. The availability of precursor molecules derived from pathways such as the Tricarboxylic Acid (TCA) cycle, the Pentose Phosphate Pathway (PPP), and the methylmalonyl-CoA node directly influences the yield of this crucial antibiotic. Researchers have dedicated significant efforts to understanding and manipulating these pathways to enhance erythromycin production.

The Tricarboxylic Acid (TCA) cycle is a critical hub for energy production and the generation of biosynthetic precursors. Key intermediates of the TCA cycle, such as succinyl-CoA and α-ketoglutarate, serve as building blocks for various cellular components. In the context of erythromycin biosynthesis, the TCA cycle provides the propionyl-CoA and methylmalonyl-CoA precursors necessary for the formation of the polyketide chain of the erythromycin molecule.

The Pentose Phosphate Pathway (PPP) runs parallel to glycolysis and is a major source of NADPH, a crucial reducing equivalent for many biosynthetic processes, including the fatty acid and polyketide synthesis. The PPP also produces erythrose-4-phosphate, a precursor for the synthesis of the desosamine sugar moiety of erythromycin.

Extensive research has focused on genetically engineering the central carbon metabolism of S. erythraea to divert a greater flux of precursors towards erythromycin biosynthesis. These strategies have involved the overexpression of key enzymes, the deletion of competing pathways, and the introduction of novel metabolic routes.

| Metabolic Engineering Strategy | Target Pathway | Key Enzyme/Gene Modified | Observed Effect on Erythromycin Production |

| Overexpression of propionyl-CoA carboxylase | Methylmalonyl-CoA Node | pccB | Increased supply of methylmalonyl-CoA, leading to enhanced erythromycin yield. |

| Overexpression of phosphofructokinase | Glycolysis/PPP | pfk | Increased carbon flux towards the pentose phosphate pathway, boosting NADPH and precursor supply. |

| Deletion of a key enzyme in the methylmalonyl-CoA mutase pathway | Methylmalonyl-CoA Node | mutB | Redirected carbon flow towards the desired biosynthetic route for erythromycin precursors. |

| Co-expression of genes for the conversion of succinate (B1194679) to propionyl-CoA | TCA Cycle/Methylmalonyl-CoA Node | suc-pro cassette | Enhanced conversion of a central metabolic intermediate to a direct erythromycin precursor. |

Chemical Synthesis and Derivatization Strategies for Erythromycin and Analogues

Total Synthesis Approaches of Erythromycin (B1671065) A

The total synthesis of Erythromycin A is a landmark achievement in organic chemistry, primarily due to its structural complexity, which includes a 14-membered macrolactone, ten chiral centers, and two appended sugars, L-cladinose and D-desosamine. scirp.orgcaltech.eduthieme-connect.com In 1956, R.B. Woodward described the molecule as "quite hopelessly complicated," yet his research group posthumously reported the first complete total synthesis in 1981. caltech.eduthieme-connect.com

Woodward's strategy was a monumental undertaking that showcased innovative approaches to complex molecule construction. thieme-connect.com A key insight was the use of a dithiadecaline system as a rigid template to control the stereochemistry of multiple centers before its removal. thieme-connect.com The synthesis involved the convergent assembly of presynthesized building blocks to form a linear chain, which was then cyclized in a macrolactonization step to form the 14-membered ring. mdpi.com The final stages involved the challenging site- and stereoselective glycosylation to attach the D-desosamine and L-cladinose sugars. thieme-connect.com

Since this pioneering work, several other research groups have reported total syntheses of erythromycin and its aglycone, erythronolide A, each employing unique strategies and newly developed synthetic methods. jst.go.jpresearchgate.net These endeavors continue to drive innovation in the field of organic synthesis. caltech.edu

The primary challenges in the total synthesis of erythromycin A are the precise control of its numerous stereocenters and the efficient formation of the large macrolactone ring. caltech.edu Most synthetic strategies rely on acyclic stereoselection, where chiral centers are established on a linear chain before cyclization. jst.go.jp This has been achieved through various methods, including the use of chiral auxiliaries, substrate-controlled reactions, and asymmetric catalysis. jst.go.jpresearchgate.net Some approaches have utilized components from the "chiral pool," such as carbohydrates, to provide pre-defined stereocenters for key fragments. nih.gov

Macrolactonization, the ring-closing esterification step, is often a low-yield process due to entropic factors and competing intermolecular reactions. Significant research has focused on developing efficient methods for this crucial transformation. snnu.edu.cn The Corey-Nicolaou macrolactonization, employed in early syntheses, is a classic example. thieme-connect.com More recent advancements include the use of late-stage C-H oxidation, which installs an oxygen functionality on an advanced intermediate to facilitate a highly regio- and diastereoselective cyclization. nih.gov This strategy offers a more streamlined and versatile approach to constructing the erythromycin core. nih.gov The choice of protecting groups on the linear precursor has also been shown to be critical, as certain cyclic protecting groups can pre-organize the molecule into a conformation that favors efficient macrolactonization. cdnsciencepub.com

Semi-Synthetic Modification Methodologies

While total synthesis represents a formidable academic achievement, semi-synthetic methods are the preferred and commercially dominant approach for producing erythromycin analogues. mdpi.comnih.gov This strategy begins with Erythromycin A, produced efficiently via large-scale fermentation of the bacterium Saccharopolyspora erythraea, and introduces targeted chemical modifications. mdpi.comnih.gov The primary goals of these modifications are to overcome the inherent limitations of the parent molecule, particularly its instability in acidic conditions which leads to gastrointestinal side effects, and to broaden its spectrum of activity. nih.gov These semi-synthetic efforts have successfully produced second-generation macrolides like clarithromycin (B1669154) and azithromycin (B1666446), as well as the newer class of ketolides. nih.govbenthamdirect.com

The macrolactone ring of Erythromycin A contains several reactive functional groups that are targets for chemical modification. Strategic alterations at the C9 ketone, the C6 hydroxyl group, and the 11,12-diol moiety have been particularly fruitful, leading to the development of clinically significant derivatives with improved pharmacokinetic and microbiological profiles. nih.govacs.org

The C9 ketone is a key site of instability in Erythromycin A. Under acidic conditions, such as those in the stomach, the C6 hydroxyl group attacks the C9 ketone, initiating a series of intramolecular cyclization reactions that yield inactive degradation products like anhydroerythromycin A. nih.govscirp.org A pivotal strategy to block this degradation pathway is the functionalization of the C9 ketone. scirp.org

A common and highly effective modification is the conversion of the C9 ketone into an oxime by reacting it with hydroxylamine. scirp.org The resulting Erythromycin A 9-oxime is not only more stable to acid but also serves as a versatile intermediate for a variety of subsequent modifications.

This intermediate is central to the synthesis of several second-generation macrolides:

Roxithromycin is synthesized by O-alkylation of the oxime's hydroxyl group, creating an ether oxime derivative that boasts significantly improved acid stability and oral bioavailability.

Clarithromycin synthesis requires the temporary protection of the C9 ketone as an oxime to enable selective methylation at another position on the ring. nih.gov

Azithromycin , a 15-membered azalide, is formed through a Beckmann rearrangement of the oxime, which expands the macrolactone ring by inserting a nitrogen atom. nih.govscholaris.ca

The hydroxyl group at the C6 position is the nucleophile that initiates the acid-catalyzed degradation of erythromycin A by attacking the C9 ketone. nih.gov Preventing this initial step is a key strategy for improving the drug's stability. The synthesis of Clarithromycin (6-O-methylerythromycin A) is the preeminent example of this approach. nih.govnih.gov

The introduction of a methyl group at the C6-hydroxyl position (6-O-methylation) effectively blocks the intramolecular cyclization, rendering the molecule much more stable in acid. nih.govnih.gov The primary chemical challenge is achieving regioselective alkylation at the C6 position in the presence of four other hydroxyl groups on the erythromycin molecule. nih.gov

Research has shown that this selectivity can be achieved by first converting Erythromycin A to a 9-O-substituted oxime derivative. nih.govresearchgate.net The bulky protecting group on the C9-oxime appears to induce a conformational change in the macrolide ring that makes the C6-hydroxyl group more accessible for methylation while sterically hindering other hydroxyls. nih.gov The choice of the oxime's O-protecting group, the solvent, and the base are all critical factors in maximizing the yield and regioselectivity of the methylation, which can exceed 97% under optimized conditions. nih.govresearchgate.net

Table 1: Effect of 9-Oxime Protecting Group on Regioselectivity of C6-Methylation

| 9-Oxime Protecting Group | C6-Methylated Derivative Yield (%) | Unreacted 6-OH (%) | Other Methylated Products (%) |

| Allyl | 60 | 12 | 28 |

| 2-Chlorobenzyl | 97 | 1.0 | 2.0 |

| Data sourced from a study on regioselective alkylation. researchgate.net |

Modification of the vicinal diol at the C11 and C12 positions has led to the development of the ketolides , a potent class of macrolide derivatives. acs.org Ketolides are typically characterized by the absence of the L-cladinose sugar at C3, the oxidation of the resulting C3-hydroxyl to a ketone, and the transformation of the 11,12-diol into a cyclic moiety. acs.orgnih.gov

A key transformation is the formation of a cyclic 11,12-carbamate. nih.gov This is often achieved using a sequence known as the Baker protocol, where the diol is reacted with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and an amine. nih.gov This modification creates a new heterocyclic ring fused to the macrolactone, which has been shown to increase the binding affinity of the drug to the bacterial ribosome. scirp.org The formation of cyclic 11,12-carbonates is also a known strategy to stabilize the molecule. nih.gov These modifications, particularly when combined with other structural changes, have produced compounds like Telithromycin (B1682012) and Cethromycin, which are effective against certain macrolide-resistant bacterial strains. scirp.orgnih.govnih.gov

Table 2: Summary of Key Erythromycin A Derivatives and Their Defining Modifications

| Derivative | Class | Key Chemical Modification(s) |

| Roxithromycin | 14-membered Macrolide | C9-ketone converted to an O-alkylated oxime ether. scirp.org |

| Clarithromycin | 14-membered Macrolide | C6-hydroxyl group is methylated to a methoxy (B1213986) group. nih.gov |

| Azithromycin | 15-membered Azalide | Ring expansion via Beckmann rearrangement of C9-oxime, inserting a nitrogen atom. scholaris.ca |

| Telithromycin | 14-membered Ketolide | L-cladinose at C3 removed and oxidized to a ketone; 11,12-diol converted to a cyclic carbamate (B1207046). scirp.orgnih.gov |

Modification of Glycosidic Residues (e.g., L-cladinose at C3, D-desosamine at C5)

The two sugar moieties attached to the erythromycin aglycone, L-cladinose at the C3 position and D-desosamine at the C5 position, are crucial for its antibacterial activity. researchgate.net Consequently, modifications to these glycosidic residues have been a primary strategy in the generation of new erythromycin analogues. The absence of either of these sugars typically leads to a significant loss of potency. researchgate.net

The D-desosamine sugar, an amino sugar, is considered particularly critical for the antibiotic's function. researchgate.netgoogle.com Variations at the C5 position, involving the synthesis and attachment of desosamine (B1220255) or mycaminose (B1220238) analogues, can yield macrolides with enhanced pharmaceutical properties. google.com These modifications can lead to improved efficacy against resistant bacterial strains, better pharmacokinetic profiles, and reduced side effects. google.com Synthetic strategies often involve the glycosylation of the C5 hydroxyl group with a desired glycosyl donor, such as a thioglycoside sugar, during the synthesis of the eastern hemisphere of the molecule. google.com

Conversely, the L-cladinose moiety has been a target for more drastic modifications. A significant advancement in erythromycin derivatization has been the removal of the L-cladinose sugar and subsequent oxidation of the resulting 3-hydroxy group to a ketone. mdpi.com This transformation gives rise to a class of compounds known as ketolides, which exhibit potent antibacterial activity. mdpi.com The development of ketolides like telithromycin involved replacing the C3 cladinose (B132029) sugar with a carbonyl group, which was found to enhance binding to the bacterial ribosome. google.com

Application of Advanced Organic Reactions (e.g., Olefin Cross-Metathesis for 6-O-substituted derivatives)

The quest for novel erythromycin derivatives has led to the application of advanced and powerful organic reactions. One such example is the use of olefin cross-metathesis for the synthesis of 6-O-substituted erythromycin derivatives. nih.govacs.orgacs.org This reaction allows for the elaboration of an allyl group at the 6-O-position of the macrolide. nih.govacs.orgacs.org

The reaction is typically catalyzed by transition metal alkylidene complexes, with Grubbs' first-generation catalyst, bis(tricyclohexylphosphine)benzylidine ruthenium (IV) dichloride, being a notable example. nih.govacs.orgacs.org This methodology has been successfully employed to create 6-O-3-aryl-propenyl products with high E-selectivity. nih.govacs.orgacs.org A key advantage of this approach is the minimal formation of self-dimerization byproducts. nih.govacs.org The strategic application of olefin cross-metathesis has been instrumental in the synthesis of complex derivatives, such as the development of ABT-773, which features a 6-O-propenylquinoline side chain. beilstein-journals.org

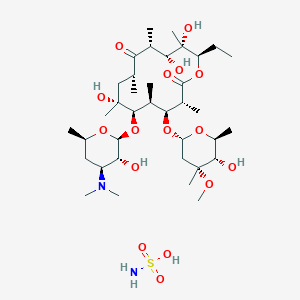

Synthesis of Erythromycin Sulfamate (B1201201)

Erythromycin base has limited solubility in water, which restricts its parenteral administration. To overcome this, water-soluble salts of erythromycin have been developed. Erythromycin sulfamate is one such salt, formed by the reaction of erythromycin base with sulfamic acid. google.com

The synthesis of this compound involves a straightforward acid-base reaction. Erythromycin is a basic compound, and sulfamic acid provides the acidic counterpart. google.com The reaction results in the formation of a salt, this compound, which is a white, solid substance. google.com This salt exhibits significantly improved water solubility, up to approximately 30 mg/cc, compared to the base's solubility of about 1-2 mg/cc. google.com

The formation of this compound can be achieved by reacting approximately equivalent amounts of erythromycin base and sulfamic acid. google.com One described method involves dissolving erythromycin base in an organic solvent like amyl acetate (B1210297). A solution of sulfamic acid, dissolved in a mixture of water and ethanol, is then added dropwise to the stirred erythromycin solution. google.com This process leads to the precipitation of a granular white solid, which is the this compound salt. google.com The precipitate can then be collected by filtration, washed with a solvent like acetone, and dried. google.com For instance, reacting 1.00 gram of erythromycin base in amyl acetate with an equivalent amount (130 mg) of sulfamic acid in an ethanol-water mixture yields approximately 1.05 grams of this compound. google.com

Rational Design Principles for Novel Erythromycin Derivatives

The development of new erythromycin derivatives has increasingly moved towards a rational design approach, leveraging computational tools and a deep understanding of the drug's mechanism of action and resistance. asm.orgweizmann.ac.ilresearchgate.net This strategy aims to create novel compounds with tailored properties to overcome existing challenges, particularly antibiotic resistance. weizmann.ac.ilresearchgate.net

A key principle is the targeted modification of the erythronolide skeleton, the cladinose sugar, or the desosamine sugar to enhance antibacterial activity and expand the spectrum of activity. ingentaconnect.com Rational design often begins with a synthetic strategy, followed by computational screening of potential candidates. weizmann.ac.ilresearchgate.net This screening can evaluate properties such as solubility, membrane permeability, and binding affinity to the bacterial ribosome using techniques like free energy simulations and quantum mechanics/molecular mechanics (QM/MM) calculations. weizmann.ac.ilresearchgate.net

For example, acylide derivatives, where the cladinose moiety of clarithromycin is replaced, have been designed using this approach. weizmann.ac.ilresearchgate.net By prioritizing candidates computationally, researchers can focus synthetic efforts on the most promising molecules for experimental evaluation. weizmann.ac.ilresearchgate.net This rational, multi-stage approach, which combines synthesis, computational modeling, and in vitro/in vivo testing, accelerates the discovery and development of new and more effective erythromycin-based antibiotics. weizmann.ac.ilresearchgate.net

Molecular Mechanism of Action of Erythromycin on Bacterial Systems

Ribosomal Target Identification and Binding Kinetics

Erythromycin's primary cellular target is the bacterial ribosome, the intricate molecular machine responsible for translating messenger RNA (mRNA) into proteins. Specifically, erythromycin (B1671065) binds to the large 50S ribosomal subunit. nih.govasm.orgwikipedia.orgpatsnap.comdrugbank.com

Interaction with the Bacterial 50S Ribosomal Subunit

Erythromycin binds with a 1:1 stoichiometry to the 50S ribosomal subunit of both gram-positive and gram-negative bacteria. asm.org This binding is a crucial first step in its inhibitory action. The interaction not only affects the process of translation but can also interfere with the assembly of the 50S subunit itself. asm.orgnih.gov Studies have shown that erythromycin can bind to a precursor of the 50S subunit, leading to a reduced rate of its formation. nih.gov

Specific Binding Site Mapping on 23S Ribosomal RNA (e.g., Domains II and V, Adenine (B156593) Residue A2058)

The binding site for erythromycin is located within the 23S ribosomal RNA (rRNA), a major component of the 50S subunit. drugbank.comresearchgate.netwikipedia.org A critical nucleotide for this interaction is adenine 2058 (A2058) in Domain V of the 23S rRNA. researchgate.netnih.govnih.govresearchgate.netasm.org A hydrogen bond forms between the 2' hydroxyl group of erythromycin's desosamine (B1220255) sugar and A2058, highlighting the importance of this specific residue. researchgate.net Modification of A2058, such as through methylation by Erm-type rRNA-methyltransferases, is a primary mechanism of bacterial resistance to macrolides as it prevents effective drug binding. nih.gov Mutations in this region, such as A2058G, can also confer resistance. asm.org

The following table summarizes key nucleotides within the 23S rRNA that are implicated in erythromycin binding and resistance.

| Nucleotide | Domain | Role in Erythromycin Interaction |

| A2058 | V | Forms a key hydrogen bond with erythromycin; methylation or mutation confers resistance. researchgate.netnih.govnih.govresearchgate.netasm.org |

| A2059 | V | Part of the macrolide binding site; modifications can lead to resistance. researchgate.net |

| G2057 | V | Its interaction with C2611 helps maintain the proper conformation of A2058 for methyltransferase recognition. nih.gov |

| C2611 | V | Forms a Watson-Crick base pair with G2057, crucial for the conformation of the A2058 region. nih.gov |

Role of Ribosomal Proteins (e.g., L4, L22) in Macrolide Binding and Mechanism

While the 23S rRNA is the primary binding site, ribosomal proteins L4 and L22 also play a significant role in erythromycin's mechanism of action and the development of resistance. nih.govnih.govnih.govasm.orgresearchgate.net These proteins have elongated extensions that line the nascent polypeptide exit tunnel (NPET) of the ribosome. nih.gov Mutations in these proteins can alter the kinetics of erythromycin binding. nih.gov For instance, certain mutations in L4 and L22 have been shown to reduce the association rate constant for erythromycin by approximately two orders of magnitude. nih.gov It is proposed that these mutations can obstruct the passage of erythromycin through the NPET to its binding site and also distort the binding cleft itself. nih.gov

The table below illustrates the impact of specific mutations in ribosomal proteins L4 and L22 on erythromycin affinity.

| Ribosomal Protein | Mutation | Effect on Erythromycin Affinity |

| L4 | Lys63Glu | Reduced affinity. nih.gov |

| L4 | Δ63–64 | 250-fold reduction in drug affinity. nih.gov |

| L22 | Δ82–84 (ΔMKR) | 5-fold reduction in drug affinity. nih.govnih.gov |

Inhibition of Bacterial Protein Synthesis at a Molecular Level

Erythromycin's binding to the 50S ribosomal subunit ultimately leads to the cessation of bacterial protein synthesis. This inhibition is achieved through a combination of mechanisms that disrupt the normal process of peptide elongation.

Interference with Aminoacyl Translocation

Erythromycin interferes with the translocation step of protein synthesis. wikipedia.org This is the process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site). By hindering this movement, the A-site remains occupied, preventing the addition of a new aminoacyl-tRNA and thereby halting the elongation of the polypeptide chain. wikipedia.org Some studies suggest that macrolides, including erythromycin, stimulate the dissociation of peptidyl-tRNA from the ribosome, likely during translocation, which contributes to the inhibition of protein synthesis. asm.orgnih.gov

Blockade of the Nascent Polypeptide Exit Tunnel

Erythromycin binds within the nascent polypeptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome. nih.govresearchgate.net By occupying this space, erythromycin physically obstructs the path of the nascent peptide. researchgate.net However, the inhibition is not always absolute. The outcome can depend on the specific amino acid sequence of the nascent peptide. nih.gov Some peptides can bypass the erythromycin-obstructed tunnel, while the synthesis of others is completely stalled. nih.gov The interaction between erythromycin and the nascent peptide can involve electrostatic and dispersion forces, with stronger interactions leading to a greater inhibitory effect. nih.gov This context-specific inhibition suggests that erythromycin's activity is not merely a simple steric blockade but a more complex interaction involving the antibiotic, the ribosome, and the nascent polypeptide chain. nih.govnih.gov

Molecular Mechanisms of Antimicrobial Resistance to Erythromycin

Target Site Modification as a Resistance Strategy

One of the most prevalent mechanisms of erythromycin (B1671065) resistance involves alterations at the molecular target of the antibiotic, the 50S ribosomal subunit. These modifications prevent the drug from binding effectively, thereby allowing protein synthesis to proceed unimpeded.

Ribosomal RNA Methylation by erm Genes (e.g., ermTR, ermAM/ermB classes)

A primary mechanism of target site modification is the methylation of 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit. This process is catalyzed by rRNA methyltransferases encoded by erm (erythromycin ribosome methylation) genes. nih.govasm.orgasm.org These enzymes typically introduce one or two methyl groups to an adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. asm.orgnih.gov This methylation induces a conformational change in the ribosome, which in turn reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance. nih.govasm.orgnih.gov

The expression of erm genes can be either constitutive or inducible. asm.org In inducible resistance, the presence of a macrolide antibiotic triggers the expression of the methylase. asm.orgmcmaster.ca

Several classes of erm genes have been identified, with erm(A) (including the ermTR subclass) and erm(B) (also known as ermAM) being prominent examples. nih.govasm.orgnih.govasm.org

ermTR : Initially identified in Streptococcus pyogenes, the ermTR gene is a subclass of erm(A). nih.govasm.orgnih.govmcmaster.ca It has since been found in other streptococcal species. nih.govasm.org The nucleotide sequence of ermTR shares high identity with the erm(A) gene found in staphylococci. nih.govasm.orgnih.gov

ermAM/ermB : Genes belonging to the erm(B) class are widely distributed among various bacterial genera, including streptococci, enterococci, and clostridia. nih.govasm.orgasm.orgnih.gov They are often located on mobile genetic elements like transposons and conjugative plasmids, which facilitates their dissemination. asm.orgnih.gov

| Gene Class | Example Gene | Mechanism of Action | Resistance Phenotype | Commonly Found In |

|---|---|---|---|---|

| erm(A) | ermTR | Methylation of A2058 in 23S rRNA | Inducible or Constitutive MLSB | Streptococcus pyogenes, Staphylococcus aureus |

| erm(B) | ermAM/ermB | Methylation of A2058 in 23S rRNA | Inducible or Constitutive MLSB | Streptococcus spp., Enterococcus spp., Clostridium perfringens |

Point Mutations in 23S rRNA (e.g., A2075G, A2074G)

Resistance to erythromycin can also arise from point mutations within the 23S rRNA gene itself. These mutations, typically occurring in domain V of the 23S rRNA, directly interfere with the binding of macrolide antibiotics. The most frequently observed mutations associated with macrolide resistance are transitions at positions equivalent to E. coli's A2058 and A2059, which correspond to A2075 and A2074 in Campylobacter. nih.govnih.govresearchgate.netresearchgate.net

A2075G : This is one of the most common mutations conferring high-level resistance to erythromycin in species like Campylobacter jejuni and Campylobacter coli. nih.govfrontiersin.org

A2074G : This mutation is also associated with macrolide resistance, often resulting in varying levels of resistance depending on the bacterial species. researchgate.netresearchgate.net

The presence of these mutations in more than one copy of the 23S rRNA gene, as many bacteria have multiple copies, often correlates with higher levels of resistance. researchgate.net

| Mutation (Campylobacter numbering) | Equivalent (E. coli numbering) | Effect on Macrolide Binding | Associated Resistance Level |

|---|---|---|---|

| A2075G | A2058G | Reduces affinity of macrolides for the ribosome | High |

| A2074G | A2057G | Reduces affinity of macrolides for the ribosome | Variable |

Mutations in Ribosomal Proteins (e.g., L4, L22) affecting Macrolide Binding

In addition to alterations in rRNA, mutations in the genes encoding ribosomal proteins L4 and L22 can also confer resistance to macrolides. nih.govnih.govasm.orgresearchgate.net These two proteins have extended loops that form a constriction within the nascent peptide exit tunnel of the ribosome, a region adjacent to the macrolide binding site. nih.govresearchgate.net

Mutations in L4 and L22 can lead to resistance by:

Distorting the drug-binding site : Changes in the amino acid sequence of these proteins can alter the conformation of the binding pocket, thereby reducing the affinity for erythromycin. nih.gov

Impairing drug transport : These mutations may also affect the passive transport of the antibiotic through the exit tunnel to its binding site. nih.gov

Studies have shown that mutations such as a lysine (B10760008) to glutamic acid substitution at position 63 of L4 (L4(Lys63Glu)) and deletions in L22 can significantly increase the equilibrium dissociation constant for erythromycin, indicating reduced binding affinity. nih.gov The diversity of resistance-conferring mutations in L4 and L22 is extensive and can include missense mutations, insertions, and deletions. nih.gov Interestingly, some mutations in L22 have been shown to confer resistance to erythromycin specifically, without affecting the binding of other macrolides like tylosin. nih.govresearchgate.net

Enzymatic Inactivation of Macrolides

A second major strategy employed by bacteria to resist erythromycin is the enzymatic modification and inactivation of the drug molecule itself. This is accomplished by specific enzymes that render the antibiotic incapable of binding to its ribosomal target.

Macrolide Phosphotransferases (mph genes)

Macrolide phosphotransferases, encoded by mph genes, inactivate erythromycin by covalently adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar. researchgate.net This modification sterically hinders the binding of the antibiotic to the ribosome. researchgate.net

Several classes of macrolide phosphotransferases have been identified, including Mph(A), Mph(B), and Mph(C). nih.gov

The mph(A) gene is notable for conferring resistance to azithromycin (B1666446) in addition to other macrolides. nih.gov Its expression can be inducible by erythromycin and is regulated by a repressor protein encoded by the mphR(A) gene. nih.gov

The mph(B) and mph(C) genes have been shown to confer resistance to 16-membered ring macrolides like spiramycin, in addition to 14- and 15-membered macrolides. nih.govoup.com

While relatively rare compared to target site modification, resistance through macrolide phosphotransferases has been identified in both Gram-negative and Gram-positive pathogens. researchgate.netoup.com

Macrolide Esterases (ere genes)

Another mechanism of enzymatic inactivation is the hydrolysis of the macrolactone ring of erythromycin, a reaction catalyzed by macrolide esterases encoded by ere genes. acs.orgresearchgate.netnih.gov This cleavage opens the ring structure, which is essential for the antibiotic's interaction with the ribosome, thus inactivating the drug. researchgate.net

Two main types of erythromycin esterases have been well-characterized:

EreA : The first erythromycin esterase identified. nih.gov

EreB : Discovered shortly after EreA. nih.gov

These enzymes are effective against 14- and 15-membered macrolides but not typically against 16-membered macrolides. researchgate.net The genes encoding these esterases are often found on mobile genetic elements like plasmids and integrons, contributing to their spread among clinically relevant bacteria. nih.govresearchgate.net

Active Efflux Pump Systems

Active efflux is a primary defense mechanism in bacteria, involving membrane-embedded protein pumps that actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. This process is a significant contributor to erythromycin resistance.

Characterization of Efflux Pump Genes (msr, mef)

Two key genes associated with macrolide efflux are msr (macrolide resistance) and mef (macrolide efflux).

The mef gene , which stands for macrolide efflux, encodes a protein that functions as a drug pump. This pump belongs to the major facilitator superfamily (MFS) of transporters and utilizes the proton-motive force to expel 14- and 15-membered macrolides, such as erythromycin. Resistance conferred by the mef gene is typically of a low to moderate level. Several variants of the mef gene have been identified, including mef(A) and mef(E), which are found in various streptococcal species.

| Gene | Pump Family | Energy Source | Substrate(s) | Associated Organisms |

|---|---|---|---|---|

| mef(A) | Major Facilitator Superfamily (MFS) | Proton-motive force | 14- and 15-membered macrolides | Streptococcus pyogenes, Streptococcus pneumoniae |

| mef(E) | Major Facilitator Superfamily (MFS) | Proton-motive force | 14- and 15-membered macrolides | Streptococcus pneumoniae |

| msr(A) | ATP-Binding Cassette (ABC) Transporter | ATP hydrolysis | Macrolides, Streptogramin B | Staphylococcus aureus |

| msr(D) | ATP-Binding Cassette (ABC) Transporter | ATP hydrolysis | Macrolides, Streptogramin B | Streptococcus pneumoniae |

Multidrug Efflux Systems (e.g., cmeABC in Campylobacter)

In Gram-negative bacteria, resistance is often mediated by more complex, tripartite efflux systems. A well-characterized example is the CmeABC system in Campylobacter. This system is a member of the resistance-nodulation-cell division (RND) superfamily of transporters.

The CmeABC pump consists of three components that span the bacterial cell envelope:

CmeB: An inner membrane transporter protein that recognizes and binds to a wide range of substrates, including erythromycin.

CmeA: A periplasmic membrane fusion protein that links CmeB to the outer membrane component.

CmeC: An outer membrane channel protein that facilitates the final expulsion of the drug from the cell.

This tripartite arrangement allows for the direct efflux of antimicrobial agents from the cytoplasm or periplasm to the extracellular environment. The CmeABC system is known to confer resistance to a broad spectrum of structurally diverse compounds, contributing significantly to the multidrug resistance phenotype observed in Campylobacter species.

Research and Development of Resistance Modulators

To combat the growing threat of antibiotic resistance, significant research efforts are focused on the development of compounds that can restore the efficacy of existing antibiotics. These "resistance modulators" primarily target the molecular mechanisms of resistance.

Efflux Pump Inhibitors (EPIs) and Structure-Activity Relationships

Efflux pump inhibitors (EPIs) are compounds designed to block the function of bacterial efflux pumps. By inhibiting these pumps, EPIs can increase the intracellular concentration of antibiotics like erythromycin, thereby restoring their antibacterial activity. The development of effective EPIs is a promising strategy to overcome efflux-mediated resistance.

The design of potent EPIs relies on understanding their structure-activity relationships (SAR) . SAR studies investigate how the chemical structure of a compound influences its biological activity. For EPIs targeting RND efflux pumps, several key structural features have been identified as important for their inhibitory activity:

Aromatic Moieties: Many EPIs possess bicyclic aromatic ring systems which are thought to interact with hydrophobic pockets within the transporter protein.

Linker Length and Flexibility: The length and flexibility of the linker region connecting different parts of the inhibitor molecule can significantly impact its binding affinity and inhibitory potency.

Substitutions on Aromatic Rings: The addition of specific chemical groups, such as halogens, to the aromatic rings can enhance the compound's inhibitory effect.

One of the first-generation EPIs, phenylalanine-arginine β-naphthylamide (PAβN) , has been widely studied. It acts as a broad-spectrum competitive inhibitor of RND efflux pumps. While effective in vitro, its clinical development has been hampered by issues of toxicity and off-target effects.

More recent research has focused on developing novel scaffolds for EPIs with improved potency and reduced toxicity. For example, pyranopyridine derivatives have been investigated as inhibitors of the AcrB pump in Escherichia coli, a homolog of CmeB. SAR studies on these compounds have provided a molecular map of the scaffold, identifying regions critical for inhibitory activity and those that can be modified to improve pharmacological properties.

Inhibitors of Ribosomal Methyltransferases and Inactivating Enzymes

Besides efflux, bacteria can develop resistance to erythromycin through enzymatic modification of the drug or its target, the ribosome.

Ribosomal methyltransferases , such as those encoded by the erm (erythromycin ribosome methylation) genes, modify the 23S rRNA component of the bacterial ribosome. This modification prevents erythromycin from binding to its target, leading to high-level resistance. The development of inhibitors for these methyltransferases is an active area of research. These inhibitors are designed to bind to the enzyme's active site, preventing it from methylating the ribosome. For instance, various triazine-containing compounds have been identified through NMR-based screening and optimized to inhibit Erm-mediated methylation in the low micromolar range. These compounds typically target the S-adenosylmethionine (SAM) binding site of the enzyme, which is the cofactor for the methylation reaction.

Inactivating enzymes , such as erythromycin esterases encoded by the ereA and ereB genes, confer resistance by hydrolyzing the macrolactone ring of erythromycin, rendering it inactive. Research into inhibitors of these enzymes is also underway. These inhibitors could protect erythromycin from degradation, allowing it to reach its ribosomal target. The catalytic mechanism of these esterases has been studied, revealing a critical histidine residue in the active site. This knowledge is being used to design specific inhibitors that can block the enzymatic activity.

The development of resistance modulators, including EPIs and enzyme inhibitors, represents a critical frontier in the fight against antibiotic resistance. A deeper understanding of the molecular mechanisms of resistance and the structure-activity relationships of potential inhibitors will be crucial for the successful development of new therapeutic strategies to preserve the efficacy of important antibiotics like erythromycin.

Preclinical and in Vitro Pharmacological Research of Erythromycin and Derivatives

In Vitro Studies of Bacteriostatic and Molecular Effects

Erythromycin (B1671065) and its derivatives are classified as bacteriostatic antibiotics, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright. wikipedia.orgnih.govpatsnap.com This bacteriostatic action is achieved through the targeted inhibition of bacterial protein synthesis. wikipedia.orgnih.govpatsnap.comdrugbank.com

The primary molecular target for erythromycin is the 50S subunit of the bacterial ribosome. wikipedia.orgpatsnap.comdrugbank.comresearchgate.net By binding to the 23S ribosomal RNA (rRNA) molecule within this subunit, erythromycin physically blocks the exit tunnel through which newly synthesized peptide chains emerge. drugbank.comresearchgate.netnih.gov This interference prevents the translocation step of protein synthesis, where the ribosome is supposed to move along the messenger RNA (mRNA). wikipedia.orgnih.gov The nascent polypeptide chain cannot be elongated, which effectively halts protein production and, consequently, bacterial growth. patsnap.com This high affinity for bacterial ribosomes is fundamental to the broad-spectrum activity of macrolides. drugbank.comnih.gov Human cells are unaffected because their ribosomes are structurally different, consisting of 40S and 60S subunits. nih.gov

In vitro studies have evaluated the efficacy of various erythromycin derivatives. For instance, the semisynthetic derivative 10-dihydro-10-deoxo-11-azaerythromycin A, while less active than the parent compound against certain Staphylococcus aureus strains, demonstrated improved properties against Gram-negative organisms. nih.gov Conversely, its N-11 monoacyl derivatives showed significantly lower antibacterial efficacy in vitro. nih.gov Such studies are crucial for understanding the structure-activity relationships that guide the development of new macrolide antibiotics. researchgate.netnih.gov

Molecular and Cellular Metabolism Studies

The metabolism of erythromycin is a critical factor in its pharmacological profile, particularly concerning its interactions with other drugs. This process primarily occurs in the liver and involves several key steps and metabolites.

Erythromycin is a well-documented inhibitor of the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. wikipedia.orgnih.govnih.govelsevierpure.comnih.govaafp.org This inhibition is not merely competitive; it is a mechanism-based, or quasi-irreversible, process. researchgate.netnih.govpharmacytimes.com This occurs when a metabolite of erythromycin, rather than the parent drug itself, forms a stable, inactive complex with the CYP3A4 enzyme. nih.govpharmacytimes.comclinpgx.orgnih.gov

This interaction is clinically significant as CYP3A4 is responsible for the metabolism of a large number of therapeutic drugs. aafp.org By inhibiting this enzyme, erythromycin can increase the plasma concentrations of co-administered drugs that are substrates of CYP3A4, leading to potential drug-drug interactions. wikipedia.orgnih.govaafp.org The inhibitory effect is also dependent on the duration of erythromycin treatment, with a plateau of maximal inhibition being reached after approximately four or more days of administration. researchgate.net

| Inhibition Type | Enzyme Target | Mechanism | Clinical Consequence |

|---|---|---|---|

| Mechanism-Based (Irreversible) researchgate.netpharmacytimes.com | Cytochrome P450 3A4 (CYP3A4) wikipedia.orgnih.gov | Formation of a stable, inactive complex between a metabolite and the enzyme. nih.govclinpgx.orgnih.gov | Increased plasma concentrations of other drugs metabolized by CYP3A4, leading to potential drug-drug interactions. nih.govaafp.org |

Erythromycin undergoes extensive first-pass metabolism in the liver, primarily via two pathways. drugbank.compharmacompass.com The first is N-demethylation, a reaction catalyzed by CYP3A4, which produces the major metabolite N-desmethylerythromycin. nih.govdrugbank.comnih.govclinpgx.orgpharmacompass.com

The second critical pathway is hydrolysis, particularly under acidic conditions, which converts erythromycin into inactive anhydro forms. drugbank.comnih.govclinpgx.orgpharmacompass.com The primary metabolite from this process is anhydroerythromycin (AHE). drugbank.comnih.govpharmacompass.com This degradation can occur in the stomach's low pH environment, which is why oral formulations are often enteric-coated or use stable salts. nih.govclinpgx.org

The metabolites of erythromycin play a direct and crucial role in the mechanism-based inhibition of CYP3A4. It is not the parent erythromycin molecule but rather its metabolic products that are responsible for forming the inactive complex with the enzyme. pharmacytimes.comnih.gov

Specifically, it is believed that nitrosoalkane metabolites, formed during the oxidative metabolism of the drug, bind tightly to the heme iron of the cytochrome P450 enzyme. clinpgx.org This creates a stable metabolic-intermediate complex that renders the enzyme catalytically inactive. nih.gov The metabolite anhydroerythromycin (AHE), while lacking antibacterial activity, is a potent inhibitor of this hepatic drug oxidation and is considered a major contributor to erythromycin's drug-drug interaction profile. drugbank.comnih.govpharmacompass.com The concentration of AHE declines more slowly than the parent compound after treatment ends, indicating its importance in prolonged drug interactions. nih.gov

Investigation of Non-Antibacterial Molecular Activities

Beyond its antimicrobial effects, erythromycin exhibits significant non-antibacterial properties, most notably anti-inflammatory and immunomodulatory actions. nih.gov These effects are observed at concentrations below those required for antibacterial activity and are mediated through distinct molecular pathways. nih.gov

A primary mechanism for erythromycin's anti-inflammatory effect is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that controls the gene expression of numerous inflammatory mediators, including cytokines like IL-8. nih.gov

In human bronchial epithelial cells and T cells, erythromycin has been shown to inhibit the activation of NF-κB. nih.govnih.govasm.org When cells are stimulated by an inflammatory signal, such as TNF-α, the inhibitory protein IκBα is typically degraded, allowing the NF-κB complex to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.gov Research indicates that erythromycin interferes with this process. Specifically, it inhibits the TNF-α-mediated activation and nuclear translocation of NF-κB. nih.gov This action appears to occur downstream of the dissociation of NF-κB from its inhibitor, IκB. nih.gov By suppressing NF-κB activation, erythromycin effectively reduces the production of inflammatory cytokines. researchgate.net This anti-inflammatory action is independent of its antibacterial activity, as demonstrated by studies using derivatives like EM703, which lack antimicrobial properties but still suppress NF-κB. nih.govresearchgate.net

| Cell Type | Stimulus | Effect of Erythromycin | Molecular Outcome |

|---|---|---|---|

| Human Bronchial Epithelial Cells nih.gov | TNF-α nih.gov | Inhibits activation and nuclear translocation of NF-κB. nih.gov | Suppression of inflammatory gene transcription (e.g., IL-8). researchgate.net |

| T Cells nih.govasm.org | PMA + Calcium Ionophore nih.govasm.org | Inhibits NF-κB DNA-binding activity. nih.govasm.org | Inhibition of IL-8 expression. nih.govasm.org |

Effects on Host Cell Pathway Modulation (e.g., Interleukin-8 production)

Erythromycin and its derivatives, particularly 14-membered macrolides, have been shown to modulate host cell pathways, notably the production of Interleukin-8 (IL-8), a key chemokine involved in the recruitment of neutrophils and other inflammatory cells. nih.govfrontiersin.org This immunomodulatory effect is distinct from their antimicrobial properties and contributes to their clinical efficacy in chronic inflammatory airway diseases. nih.govfrontiersin.org

Research has demonstrated that erythromycin and clarithromycin (B1669154) can suppress the release of IL-8 as well as its mRNA levels in human bronchial epithelial cells. nih.gov In one study, at a concentration of 10⁻⁶ M, erythromycin and clarithromycin inhibited IL-8 protein release by 25.0% (± 5.67%) and 37.5% (± 8.99%), respectively. nih.gov This inhibitory effect was observed in cells from both the main bronchi and the very peripheral airways. nih.gov The mechanism appears to involve the inhibition of transcription factors such as NF-κB and activator protein-1 (AP-1), which are crucial for the expression of pro-inflammatory cytokines like IL-8. frontiersin.orgresearchgate.net

The effect of these macrolides on IL-8 production has been observed in various cell types. In stimulated human monocytic THP-1 cells, erythromycin at a concentration of 10 µg/mL significantly reduced IL-8 production from 2,448 pg/ml in untreated cells to 872 pg/ml in treated cells. nih.gov Similarly, in exudative cells (over 90% neutrophils) from the nasal discharge of patients with chronic sinusitis, erythromycin at 10⁻⁵ M reduced IL-8 secretion to 46% (± 13%) of the control. nih.gov

However, the effects can be time- and concentration-dependent. For instance, one study on human neutrophils found that a 1-hour exposure to azithromycin (B1666446) was insufficient to reduce IL-8 production, suggesting that longer exposure times may be necessary to observe an effect. oup.com

The table below summarizes the inhibitory effects of Erythromycin and its derivatives on IL-8 production in different in vitro models.

| Compound | Cell Type | Stimulant | Concentration | % Inhibition of IL-8 Release | Reference |

| Erythromycin | Human Bronchial Epithelial Cells | - | 10⁻⁶ M | 25.0 ± 5.67% | nih.gov |

| Clarithromycin | Human Bronchial Epithelial Cells | - | 10⁻⁶ M | 37.5 ± 8.99% | nih.gov |

| Erythromycin | Human Monocytic Cell Line (THP-1) | Lipopolysaccharide | 10 µg/mL | ~64.4% | nih.gov |

| Erythromycin | Exudative Cells (from nasal discharge) | Lipopolysaccharide | 10⁻⁵ M | 54 ± 13% | nih.gov |

Pharmacological Characterization in In Vitro and Animal Models

The pharmacological characterization of erythromycin and its derivatives involves a series of in vitro and in vivo studies to determine their biological activity and establish a preclinical proof of concept.

In Vitro Pharmacological Assays for Biological Activity

A variety of in vitro assays are employed to assess the biological activity of macrolide antibiotics and their derivatives. These assays are crucial for understanding their mechanism of action, binding affinity, and antimicrobial spectrum.

Minimum Inhibitory Concentration (MIC) Assays : A fundamental assay to determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism. nih.govwikipedia.org The microplate Alamar blue assay (MABA) is one such method used to determine the MIC of macrolides against Mycobacterium tuberculosis. nih.gov

Checkerboard and Time-Kill Assays : These methods are used to evaluate the synergistic, additive, or antagonistic effects of antibiotic combinations. mdpi.com For example, these assays have been used to demonstrate the synergistic action of phentolamine (B1677648) combined with macrolides like erythromycin, clarithromycin, and azithromycin against Gram-negative bacteria. mdpi.com

Ribosome Binding Assays : Since macrolides exert their effect by binding to the bacterial ribosome, assays that characterize this interaction are essential. mdpi.com

Footprinting Experiments : This technique provides a quick and reliable assessment of macrolide binding sites on the ribosome. It involves using a modification agent to see how the macrolide protects ribosomal RNA (rRNA) from chemical modification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the three-dimensional structure of macrolides and studying their interactions with biological receptors like the ribosome in solution. It can provide information on ligand conformation, binding sites, and binding strength. mdpi.com

Cell-Based Assays for Immunomodulatory Effects : As discussed previously, assays measuring the production of cytokines like IL-8 from cultured cells (e.g., epithelial cells, neutrophils) are used to quantify the anti-inflammatory properties of macrolides. nih.govnih.govnih.gov

The following table provides an overview of common in vitro assays used for macrolide characterization.

| Assay Type | Purpose | Example Application |

| Minimum Inhibitory Concentration (MIC) | Determine the minimum concentration of antibiotic to inhibit bacterial growth. | Testing macrolide activity against M. tuberculosis using the MABA method. nih.gov |

| Checkerboard Assay | Assess synergistic or antagonistic effects of drug combinations. | Evaluating the combination of phentolamine and erythromycin against E. coli. mdpi.com |

| Time-Kill Assay | Evaluate the pharmacodynamics and bactericidal/bacteriostatic activity of an antibiotic over time. | Confirming the synergistic bactericidal activity of macrolide-phentolamine combinations. mdpi.com |

| Ribosomal Footprinting | Identify the specific binding site of a macrolide on the bacterial ribosome. | Mapping the interaction of macrolides with the 23S rRNA. mdpi.com |

| NMR Spectroscopy | Determine the structure of macrolides and analyze their binding to the ribosome. | Studying ligand-receptor interactions in solution. mdpi.com |

Principles of Preclinical Proof of Concept Studies

Preclinical proof of concept studies are designed to demonstrate that a new drug candidate has the expected biological effect in a living organism before advancing to human clinical trials. For erythromycin and its derivatives, these studies typically involve animal models of infection.

The primary goal is to evaluate the in vivo efficacy of the compound. This is often assessed by measuring the reduction in bacterial load in target organs, such as the lungs or spleen, following treatment. nih.gov A common metric is the change in colony-forming units (CFU) compared to an untreated control group. nih.gov

For example, a low-dose aerosol infection mouse model is used to evaluate the activity of macrolide derivatives against Mycobacterium tuberculosis. In this model, mice are infected with an aerosolized form of the bacteria, and the efficacy of the treatment is determined by the reduction of CFU in the lung tissue. nih.gov One such study demonstrated that a substituted 11,12 carbazate (B1233558) macrolide derivative caused a significant, dose-dependent reduction in M. tuberculosis growth in mice, with a 10- to 20-fold reduction of CFU in the lungs. nih.gov

Another model used to assess in vivo synergistic effects is the Galleria mellonella (greater wax moth larvae) infection model. This model is increasingly used as an alternative to mammalian models for preliminary efficacy and toxicity screening due to ethical considerations and lower costs. mdpi.commdpi.com It was used to show the significant synergistic effects of a phentolamine/erythromycin combination in a bacterial infection model. mdpi.com

These preclinical studies are essential for establishing a dose-response relationship, understanding the pharmacokinetic and pharmacodynamic properties of the drug in a living system, and gathering data to support the transition to clinical development.

Structure Activity Relationship Sar Studies of Erythromycin Analogues

Identification of Essential Structural Elements for Molecular and In Vitro Biological Activity

The antibacterial efficacy of erythromycin (B1671065) and its analogues is contingent upon several key structural motifs that are fundamental for their molecular and in vitro biological activity. Through extensive research, specific components of the erythromycin scaffold have been identified as indispensable for its function.

The core structure of erythromycin consists of a 14-membered macrocyclic lactone ring. This ring serves as the foundational scaffold upon which other essential functional groups are positioned. service.gov.uk In most structural modification studies, this core is preserved to maintain the molecule's inherent activity. researchgate.net

Attached to this macrolactone ring are two critical sugar moieties:

Desosamine (B1220255): This amino sugar is glycosidically linked to the C-5 position of the lactone ring. The tertiary amine of the desosamine sugar confers a basic character to the molecule, which is crucial for its activity. youtube.com The desosamine motif is a key element for establishing strong interactions with the bacterial ribosome. researchgate.net A hydrogen bond between the 2'-hydroxyl group of the desosamine sugar and the N1 atom of adenine (B156593) A2058 in the 23S rRNA is a key stabilizing interaction. pnas.org

Cladinose (B132029): This neutral sugar is attached at the C-3 position. While not essential for ribosomal binding in all analogues, the L-cladinose sugar in erythromycin A enhances its activity against Gram-positive bacteria. youtube.com However, its removal is a key step in the synthesis of ketolides, a class of analogues with improved activity against resistant strains. nih.gov

The specific arrangement and stereochemistry of the hydroxyl and methyl groups on the lactone ring also contribute to the molecule's conformation and its ability to bind effectively within the ribosomal exit tunnel. pnas.org

Correlation of Chemical Modifications with Altered Ribosomal Binding and Inhibition Potency

Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the nascent peptide exit tunnel. youtube.com This binding event blocks the elongation of the polypeptide chain. Chemical modifications to the erythromycin structure can significantly alter its affinity for the ribosome and, consequently, its inhibitory potency.

The binding site for erythromycin involves interactions with specific nucleotides in the 23S rRNA, primarily the unpaired bases A2058 and A2059 in the peptidyl transferase loop. nih.gov The lactone ring makes hydrophobic contact with a surface formed by bases such as U2611, A2058, and A2059. pnas.org

Key chemical modifications and their effects include:

C-3 Position: Removal of the L-cladinose sugar and subsequent oxidation of the 3-hydroxyl group to a 3-keto group is the defining feature of the ketolide class of antibiotics. nih.govoup.com This modification prevents the molecule from acting as a substrate for certain resistance-conferring enzymes and can enhance binding affinity.

C-6 Position: Modification of the C-6 hydroxyl group, for instance by methylation to produce clarithromycin (B1669154), improves the acid stability of the compound, which is a significant pharmacokinetic advantage over erythromycin A. youtube.com

C-11 and C-12 Positions: The hydroxyl groups at C-11 and C-12 are important for activity. The formation of a cyclic carbamate (B1207046) or carbazate (B1233558) linkage across these two positions is a common strategy in the development of newer analogues, including ketolides. service.gov.uk These modifications can introduce new interactions with the ribosome.

C-15 Position: Introduction of amido groups at the C-15 position has been explored as a novel modification. Studies have shown that while aryl amides had lower activity than erythromycin A, substituted benzylamides demonstrated equivalent or even improved activity against some macrolide-resistant strains. nih.gov

Aglycone Ring Expansion: Expansion of the 14-membered ring to a 15-membered ring by incorporating a nitrogen atom, as seen in azithromycin (B1666446), can improve activity against Gram-negative bacteria. youtube.comnih.gov

Mutations in the ribosomal binding site, such as at position A2058, can drastically reduce the binding affinity of erythromycin. For example, an A2058G mutation introduces a steric clash that prevents the tight packing of the lactone ring, leading to high levels of resistance. pnas.orgnih.gov

SAR in the Context of Overcoming Bacterial Resistance Mechanisms

A primary driver for the synthesis of new erythromycin analogues is the rise of bacterial resistance. The two most common mechanisms of resistance are target-site modification and active drug efflux. youtube.comoup.com SAR studies have been pivotal in designing compounds that can evade these mechanisms.

Target-Site Modification: The most prevalent form of resistance involves the methylation of the adenine A2058 residue in the 23S rRNA by erythromycin ribosomal methylase (Erm) enzymes. nih.govresearchgate.net This methylation prevents erythromycin from binding effectively to the ribosome. nih.gov

Ketolides: The development of ketolides represents a major success in overcoming this type of resistance. By lacking the cladinose sugar, ketolides are poor inducers of the erm genes. Furthermore, modifications such as an arylalkyl extension on the macrolide core can create additional contact points within the ribosome, specifically interacting with nucleotides like A752 and U2609. nih.gov This allows ketolides to bind tightly even to methylated ribosomes, restoring antibacterial activity. oup.com

Active Efflux: Another common resistance strategy involves bacterial efflux pumps, encoded by genes such as msr, which actively remove the antibiotic from the cell, preventing it from reaching its ribosomal target. youtube.com

Structural Modifications: The design of analogues that are poor substrates for these efflux pumps is an ongoing area of research. Modifications that alter the size, shape, or polarity of the molecule can reduce its recognition and transport by efflux pumps. For example, certain 15-amidoerythromycins have shown improved activity against macrolide-resistant strains, which may be related to their ability to better evade efflux mechanisms. nih.gov

Adjuvants: An alternative strategy involves co-administering erythromycin with an efflux pump inhibitor. For instance, the natural compound Conessine has been shown to significantly reduce the minimum inhibitory concentration (MIC) of erythromycin in strains that overexpress the MexAB-OprM efflux pump. nih.gov

Advanced Analytical Methodologies for Erythromycin Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis (e.g., NMR, 13C NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural determination of macrolides and their analogs. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the molecular architecture and conformational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) signals of the complex erythromycin (B1671065) structure, which consists of a 14-membered lactone ring and two sugar moieties, desosamine (B1220255) and cladinose (B132029). researchgate.netnih.govmagritek.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. magritek.com

NMR studies have revealed that erythromycin A exists in at least two conformational states in solution: "folded-out" and "folded-in". mdpi.com These conformations are critical for its biological activity and interaction with the ribosome. The analysis of NMR coupling constants and Nuclear Overhauser Effects (NOEs) helps to define the three-dimensional structure and relative orientation of different parts of the molecule. nih.govmdpi.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1' (Desosamine) | 4.32 | 103.2 |

| C-1'' (Cladinose) | 4.85 | 97.5 |

| N(CH₃)₂ | 2.28 | 40.3 |

| C-9 (Ketone) | - | 221.5 |

Data is illustrative and compiled from typical values found in the literature for Erythromycin A. magritek.com

Mass Spectrometry (MS) Mass spectrometry is critical for confirming the molecular weight and determining the fragmentation patterns of erythromycin and its related substances. asianpubs.orgnih.gov Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allow for detailed structural elucidation of the parent molecule and its impurities or degradation products, such as anhydroerythromycin A and erythromycin enol ether. asianpubs.orgresearchgate.net The fragmentation typically involves the loss of the sugar moieties and water molecules from the macrolactone ring. nih.govresearchgate.net High-resolution mass spectrometry provides precise mass measurements, aiding in the unambiguous identification of compounds. asianpubs.org

| Precursor Ion [M+H]⁺ | Major Fragment Ions (m/z) | Interpretation |

|---|---|---|

| 734.5 | 576.4 | Loss of Desosamine sugar |

| 734.5 | 158.2 | Desosamine sugar fragment |

| 734.5 | 716.5 | Loss of H₂O |

Data derived from common fragmentation patterns of Erythromycin A. asianpubs.orgnih.gov

X-ray Crystallography and Cryo-Electron Microscopy of Macrolide-Ribosome Complexes

Understanding how macrolides inhibit bacterial protein synthesis requires atomic-level visualization of their interaction with the ribosome. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been pivotal in revealing these interactions. nih.govharvard.edu

These techniques have shown that erythromycin binds within the nascent polypeptide exit tunnel (NPET) of the large (50S) ribosomal subunit. nih.govnih.govmdpi.com The binding site is located near the peptidyl transferase center (PTC) and is primarily composed of 23S rRNA. Key interactions involve hydrogen bonds between the desosamine sugar of erythromycin and specific nucleotides, notably A2058 and A2059. nih.govnih.gov The binding of the antibiotic physically obstructs the passage of the growing polypeptide chain, thereby stalling protein synthesis. mdpi.com

High-resolution structures obtained from various bacterial species, including Thermus thermophilus, Deinococcus radiodurans, and pathogenic strains like Escherichia coli and Staphylococcus aureus, have provided a detailed structural basis for the activity of macrolides. mdpi.comnih.govnih.gov Cryo-EM has the advantage of not requiring crystallization and can capture the ribosome in various functional states, providing dynamic insights into the mechanism of action. harvard.edu For instance, cryo-EM structures have revealed that erythromycin binding can induce conformational changes in the ribosome, such as the reorientation of nucleotide A2062. nih.govnih.gov

| PDB ID | Organism | Technique | Resolution (Å) | Key Finding |

|---|---|---|---|---|

| 6S0X | S. aureus | Cryo-EM | 2.42 | Shows Erythromycin in a "folded-out" conformation in the 70S ribosome. mdpi.com |

| 4V7S | T. thermophilus | X-ray | 2.89 | High-resolution structure detailing direct interactions with 23S rRNA. nih.govnih.gov |

| 1JZY | D. radiodurans | X-ray | 3.50 | Early structure showing the binding pocket in the 50S subunit. researchgate.net |

Biochemical Probing Methods to Investigate Ribosome Interactions (e.g., Footprinting, Toeprinting, Fluorescence Assays)

Biochemical probing techniques complement structural methods by providing quantitative data on binding affinity and the dynamics of macrolide-ribosome interactions.

Fluorescence-Based Competition Assays These assays are commonly used to determine the binding affinity of antibiotics. A fluorescently labeled macrolide analog, such as BODIPY-erythromycin, is allowed to bind to the ribosome. The subsequent addition of a non-labeled competitor drug, like erythromycin or its derivatives, displaces the fluorescent probe, leading to a measurable change in fluorescence anisotropy or intensity. researchgate.net This method allows for the determination of dissociation constants (Kd), providing a quantitative measure of binding strength. Such studies have shown that erythromycin binds to the E. coli 70S ribosome with high affinity, with reported Kd values in the low nanomolar range. researchgate.net

Radiolabeling Assays The use of radiolabeled antibiotics, such as [¹⁴C]erythromycin, provides a direct method to study binding to ribosomes and polyribosomes. nih.gov These experiments can quantify the number of antibiotic molecules bound per ribosome and are used to investigate competition with other ribosome-targeting antibiotics. nih.gov For example, such assays were instrumental in demonstrating the competitive binding relationship between macrolides and other classes of antibiotics that bind to the 50S subunit. nih.govnih.gov

While chemical footprinting and toeprinting are powerful techniques for mapping antibiotic binding sites on rRNA, specific detailed studies focusing solely on erythromycin sulfamate (B1201201) are not prominent in the reviewed literature. However, these methods have been broadly applied to the macrolide class, confirming that their binding site is located at the entrance of the peptide exit tunnel.

Molecular Modeling and Computational Chemistry Approaches

Computational methods have become essential for complementing experimental data and providing a deeper understanding of the molecular mechanisms involved in macrolide-ribosome interactions. mdpi.com

Molecular Dynamics (MD) Simulations MD simulations are used to refine lower-resolution crystal structures and to study the dynamic behavior of the erythromycin-ribosome complex. researchgate.netdrugbank.com These simulations can reveal the importance of water molecules in mediating hydrogen bond networks at the binding site and can highlight hydrophobic interactions that stabilize the complex. drugbank.com By simulating the system over time, researchers can observe the flexibility of both the antibiotic and the ribosome, providing insights that are not available from static crystal structures. mdpi.comresearchgate.net